

An In-depth Technical Guide to AV-153: A DNA Repair-Stimulating Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

[Get Quote](#)

AV-153: A Comprehensive Technical Overview for Researchers and Drug Development Professionals

AV-153 is a derivative of 1,4-dihydropyridine (1,4-DHP) that has demonstrated significant antimutagenic properties. Its mechanism of action is centered on the modulation of DNA repair processes, making it a compound of interest for further investigation in oncology and genetic damage-related research. This guide provides a detailed overview of the chemical structure, synthesis, biological activity, and experimental protocols related to **AV-153**.

Chemical Structure and Properties

AV-153 is chemically known as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. It is often used in its sodium salt form, sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, to improve solubility.

Property	Value
Chemical Formula	C ₁₄ H ₁₉ NO ₆ (Free Acid)
Molecular Weight	297.31 g/mol (Free Acid)
CAS Number	19350-66-4 (Free Acid)
CAS Number	27296-05-5 (Sodium Salt)
IUPAC Name	3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Synonyms	AV-153

Synthesis

The synthesis of **AV-153** can be achieved through a Hantzsch-type condensation reaction. While a specific detailed protocol for **AV-153** is not readily available in a single source, a general and plausible synthetic route can be outlined based on established methods for similar 1,4-dihydropyridine derivatives. The final step involves the formation of the sodium salt.

Step 1: Synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (**AV-153** Free Acid)

This step involves a three-component reaction between an aldehyde (glyoxylic acid), a β -ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or an ammonium salt).

- Reactants:
 - Glyoxylic acid
 - Ethyl acetoacetate (2 equivalents)
 - Ammonia or Ammonium acetate
- Solvent: A protic solvent such as ethanol or methanol is typically used.
- Procedure:

- Glyoxylic acid, ethyl acetoacetate, and the ammonia source are dissolved in the solvent.
- The reaction mixture is stirred at room temperature or heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Preparation of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate (**AV-153** Sodium Salt)

The free acid of **AV-153** is converted to its sodium salt to enhance its aqueous solubility.

- Reactants:
 - **AV-153** (free acid)
 - Sodium hydroxide (1 equivalent)
- Solvent: Water or a mixture of water and a co-solvent like ethanol.
- Procedure:
 - **AV-153** (free acid) is suspended in the chosen solvent.
 - A stoichiometric amount of aqueous sodium hydroxide solution is added dropwise with stirring.
 - Stirring is continued until the solid dissolves completely, indicating the formation of the salt.
 - The solvent is removed under reduced pressure to yield the sodium salt of **AV-153** as a solid.

Mechanism of Action and Biological Activity

AV-153 exerts its antimutagenic effects primarily through direct interaction with DNA and the stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.

DNA Intercalation and Damage Reduction: **AV-153** has been shown to intercalate into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the DNA structure and facilitate the recruitment of repair enzymes. Studies using alkaline single-cell gel electrophoresis (comet assay) have demonstrated that **AV-153** reduces the number of DNA strand breaks induced by various damaging agents, including gamma-radiation, ethylmethane sulfonate (EMS), and hydrogen peroxide (H₂O₂).

Stimulation of Base Excision Repair: **AV-153** has been observed to significantly stimulate the excision/synthesis step of the BER pathway for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This suggests that **AV-153** may enhance the efficiency of the cellular machinery responsible for removing damaged bases from the genome.

Interaction with Poly(ADP-ribose) Polymerase (PARP): The structural resemblance of **AV-153** to dihydronicotinamide, a substrate for poly(ADP-ribose) polymerase (PARP), suggests a potential interaction with this enzyme. PARP is a key player in the DNA damage response, and its activation is an early event in the signaling and recruitment of repair factors to sites of DNA damage. While direct modulation of PARP activity by **AV-153** is an area for further research, it represents a plausible component of its mechanism of action.

Quantitative Data

Parameter	Cell Line	Value	Reference
IC50 (50% inhibition of growth)	Raji	14.9 ± 1.2 mM	[1]
IC50 (50% inhibition of growth)	HL-60	10.3 ± 0.8 mM	[1]
Reduction of DNA strand breaks (1-10 nM AV-153)	Human peripheral blood lymphocytes, Raji, HL-60	Up to 87%	[1]

Experimental Protocols

1. Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This protocol is a generalized procedure based on the methodologies used in studies investigating **AV-153**.

- Cell Preparation:
 - Harvest cells and adjust the concentration to $1-2 \times 10^5$ cells/mL in ice-cold PBS (Ca²⁺ and Mg²⁺ free).
- Slide Preparation:
 - Prepare fully frosted microscope slides by coating them with a layer of 1% normal melting point agarose in water. Allow to dry.
- Embedding Cells in Agarose:
 - Mix 10 μ L of the cell suspension with 75 μ L of 0.5% low melting point agarose at 37°C.
 - Pipette the mixture onto the pre-coated slide and cover with a coverslip.
 - Place the slides at 4°C for 10 minutes to solidify the agarose.
- Lysis:
 - Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
- Alkaline Unwinding and Electrophoresis:
 - Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
 - Allow the DNA to unwind for 20-40 minutes.
 - Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes.

- Neutralization and Staining:
 - After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
 - Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium iodide) to each slide.
- Visualization and Analysis:
 - Visualize the comets using a fluorescence microscope.
 - Quantify the DNA damage using appropriate image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

2. In Vitro DNA Repair Enzyme Activity Assay (Glyco-SPOT/ExSy-SPOT)

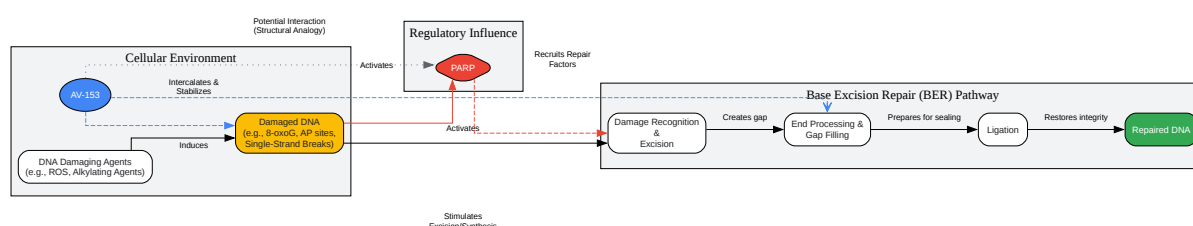
This protocol outlines the general principles of assays used to measure the activity of DNA repair enzymes in cell extracts, as influenced by **AV-153**.

- Preparation of Cell Extracts:
 - Culture cells with or without **AV-153** for the desired time.
 - Harvest the cells and prepare whole-cell or nuclear extracts using standard biochemical methods.
 - Determine the protein concentration of the extracts.
- Substrate Preparation:
 - For the Glyco-SPOT assay (measuring glycosylase activity), use oligonucleotides containing specific DNA lesions (e.g., 8-oxoG, uracil).
 - For the ExSy-SPOT assay (measuring excision/synthesis), use DNA substrates with pre-existing gaps or nicks.
- Repair Reaction:

- Incubate the cell extracts with the DNA substrates in a reaction buffer containing necessary co-factors (e.g., ATP, dNTPs).
- For the Glyco-SPOT assay, the reaction will result in the cleavage of the oligonucleotide at the site of the lesion if the glycosylase is active.
- For the ExSy-SPOT assay, the repair synthesis will lead to the incorporation of labeled nucleotides into the DNA substrate.
- Detection and Quantification:
 - The products of the repair reaction are typically separated by denaturing polyacrylamide gel electrophoresis.
 - The results are visualized and quantified using autoradiography (for radiolabeled substrates) or fluorescence imaging (for fluorescently labeled substrates).
 - The activity of the repair enzymes is determined by the amount of product formed.

DNA Damage and Repair Pathway Modulated by AV-153

The following diagram illustrates the proposed mechanism of action of **AV-153** in the context of DNA damage and the Base Excision Repair pathway.



[Click to download full resolution via product page](#)

AV-153's role in DNA damage response and Base Excision Repair.

This guide provides a foundational understanding of **AV-153** for researchers and professionals in drug development. The compound's ability to enhance DNA repair warrants further exploration of its therapeutic potential. The provided protocols and mechanistic insights are intended to facilitate future research in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to AV-153: A DNA Repair-Stimulating Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667685#what-is-the-chemical-structure-of-av-153]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com